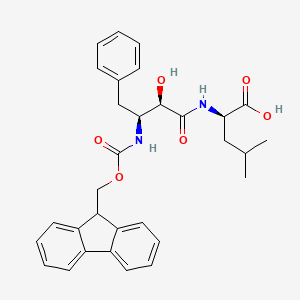![molecular formula C29H24BrN3O4 B11929067 4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DQP-1105 involves multiple steps, starting with the preparation of the quinoline and pyrazoline intermediates. The key steps include:
Formation of the quinoline intermediate: This involves the reaction of 4-bromobenzaldehyde with aniline derivatives under acidic conditions to form the quinoline ring.
Formation of the pyrazoline intermediate: This involves the reaction of the quinoline intermediate with hydrazine hydrate and ethyl acetoacetate under reflux conditions.
Coupling of intermediates: The quinoline and pyrazoline intermediates are then coupled using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, DQP-1105
Industrial Production Methods
Industrial production of DQP-1105 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
DQP-1105 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
DQP-1105 has several scientific research applications, including:
Neuroscience: It is used to study the role of NMDA receptors in synaptic transmission and plasticity.
Pharmacology: It helps in understanding the pharmacological properties of NMDA receptor antagonists.
Drug Development: It serves as a lead compound for developing new drugs targeting NMDA receptors.
Neurodegenerative Diseases: It is used in research related to diseases like Alzheimer’s and Parkinson’s .
Mechanism of Action
DQP-1105 exerts its effects by noncompetitively inhibiting NMDA receptors containing GluN2C and GluN2D subunits. It binds to a site on the receptor that is distinct from the glutamate and glycine binding sites, preventing the conformational change necessary for channel opening. This inhibition is voltage-independent and cannot be overcome by increasing concentrations of coagonists .
Comparison with Similar Compounds
Similar Compounds
DQP-2209: Another noncompetitive NMDA receptor antagonist with similar selectivity for GluN2C and GluN2D subunits.
Ifenprodil: A competitive NMDA receptor antagonist with selectivity for GluN2B subunits.
MK-801: A noncompetitive NMDA receptor antagonist with broad selectivity for various NMDA receptor subunits
Uniqueness
DQP-1105 is unique due to its high selectivity for GluN2C and GluN2D subunits, making it a valuable tool for studying these specific receptor subtypes. Its noncompetitive mechanism of action also distinguishes it from other NMDA receptor antagonists .
Properties
Molecular Formula |
C29H24BrN3O4 |
|---|---|
Molecular Weight |
558.4 g/mol |
IUPAC Name |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36) |
InChI Key |
ACUGSRUCGXYFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=O)N=C2C=C1)C3=NN(C(C3)C4=CC=C(C=C4)Br)C(=O)CCC(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)

![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)

![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)


![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)



